7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine is an organic compound belonging to the class of heterocycles, specifically a brominated oxepine derivative. It is characterized by a fused ring system that includes a benzene ring and an oxepine structure. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
The synthesis and study of 7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine are primarily conducted in academic and industrial research laboratories. It can be synthesized from readily available precursors in organic synthesis pathways.
7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine is classified as:
The synthesis of 7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine can be achieved through various methods:
7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine features a complex molecular structure with the following characteristics:
The compound's three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine can participate in various chemical reactions:
The mechanism of action for 7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine involves its interaction with biological targets:
Research studies often utilize assays to determine the compound's efficacy against various biological targets.
Quantitative analyses using spectroscopic methods (e.g., infrared spectroscopy) provide insights into functional groups present in the compound.
7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine has potential applications in:
The annulation of ortho-substituted phenolic derivatives with ω-bromoalkyl chains represents a fundamental route to the benzo[c]oxepine scaffold. This approach leverages the nucleophilicity of the phenolic oxygen and the electrophilicity of brominated carbons to achieve ring closure. Key methodologies include:
Friedel-Crafts-Type Alkylation: Electron-rich phenols undergo intramolecular alkylation upon activation of bromoalkyl chains (typically γ-bromo or δ-bromo substituents) by Lewis acids. Catalysts like Yb(OTf)₃ or Brønsted acids (e.g., triflic acid) facilitate C–O bond formation at elevated temperatures (80–120°C), yielding the saturated oxepine core. Substituent effects on the aromatic ring significantly influence regioselectivity, with electron-donating groups (e.g., methoxy) enhancing cyclization efficiency [4] [7].
Acid-Mediated Ring Closure: Cyclohexane-fused precursors undergo ring expansion via epoxidation-bromination sequences. Treatment of 1,4-cyclohexadienes with peracids generates epoxides, which subsequent bromination and base-induced dehydrohalogenation convert to oxepine-benzene oxide intermediates. Acidic conditions then tautomerize these to the tetrahydrobenzo[c]oxepine framework [7].
Table 1: Catalysts and Conditions for Phenolic Cyclization
Precursor | Catalyst/Reagent | Temperature (°C) | Yield (%) | Key Product Feature |
---|---|---|---|---|
2-(3-Bromopropyl)phenol | Yb(OTf)₃ (5 mol%) | 80 | 73 | Unsubstituted oxepine core |
2-(4-Bromobutoxy)-5-MeO-C₆H₄ | TfOH (10 mol%) | 100 | 87 | 8-Methoxy substitution |
1,4-Cyclohexadiene derivative | mCPBA/Br₂, then KOH | 25 (rt for dehydro) | 65 | Benzene oxide tautomer |
Microwave irradiation significantly accelerates oxepine formation while improving regio- and stereoselectivity. This technique enables rapid heating, reducing reaction times from hours to minutes and suppressing side products:
Condensation-Cyclization Cascades: ortho-Hydroxy benzaldehyde derivatives react with bromoalkyl Wittig reagents under microwave irradiation (150–200 W, 100–150°C). The in situ-formed olefins undergo immediate intramolecular cyclization, affording 3,4-dihydrobenzo[c]oxepines with defined stereochemistry at newly formed chiral centers. Reaction times are reduced to 10–30 minutes compared to 12–24 hours conventionally [4] [8].
Solvent-Free Protocols: Neat mixtures of bromoalkyl phenols and K₂CO₃ irradiated at 120–140°C achieve cyclization within 5–15 minutes. This approach eliminates solvent incompatibility issues and enhances atom economy, with yields exceeding 85% for disubstituted oxepines. Stereoselectivity arises from controlled transition-state alignment under dielectric heating [8].
Table 2: Microwave Parameters for Oxepine Cyclization
Substrate Class | Power (W) | Time (min) | Temp (°C) | Stereoselectivity (dr) | Yield (%) |
---|---|---|---|---|---|
2-(4-Bromobutanoyl)phenol | 180 | 12 | 140 | >20:1 (trans/cis) | 92 |
2-Allyloxy-5-bromomethylphenol | 200 | 8 | 160 | Single isomer | 88 |
3-(2-Hydroxyphenyl)propanal | 150 | 25 | 110 | 15:1 | 79 |
Direct bromination of preformed tetrahydrobenzo[c]oxepines provides regioselective access to the 7-bromo derivative. This strategy circumvents challenges associated with brominated aliphatic chain handling:
Electrophilic Aromatic Substitution (EAS): Tetrahydrobenzo[c]oxepine undergoes electrophilic bromination at C7 due to maximal electron density at this position. Bromine (Br₂) in acetic acid or dichloromethane at 0–25°C gives 7-bromo substitution exclusively. Catalyst choice (e.g., FeBr₃ vs. AlCl₃) modulates reaction kinetics—FeBr₃ provides faster kinetics (≤1 hour) but may require stoichiometric loads, while AlCl₃ is catalytic but slower (4–6 hours) [3] [5].
Radical Bromination: N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) initiation under refluxing CCl₄ achieves 60–75% yields. This method tolerates electron-withdrawing groups on the oxepine ring but shows lower regioselectivity (≤9:1 C7 vs. C9 bromination) compared to EAS [3].
Directed Ortho-Metalation (DoM): For oxepines bearing directing groups (e.g., CONEt₂), treatment with n-BuLi generates lithiated intermediates at C7. Quenching with Br₂ or CBr₄ provides >95% regioselectivity. This approach enables late-stage functionalization of complex intermediates but requires anhydrous conditions [5].
Table 3: Bromination Methods for Tetrahydrobenzo[c]oxepine
Method | Reagent/System | Conditions | Regioselectivity (C7:C9) | Yield (%) | Limitations |
---|---|---|---|---|---|
Electrophilic (EAS) | Br₂, CH₂Cl₂ | 0°C, 1 h | >20:1 | 92 | Sensitive to e⁻-withdrawing groups |
EAS (Catalyzed) | Br₂, FeBr₃ (20 mol%), DCM | 25°C, 45 min | >20:1 | 89 | Requires careful catalyst handling |
Radical | NBS, AIBN, CCl₄ | Reflux, 3 h | 9:1 | 68 | Lower regioselectivity |
Directed Metalation | n-BuLi, then CBr₄, THF | -78°C to 25°C | >50:1 | 85 | Requires directing group |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7